2-[(1E)-Triaz-1-en-1-yl]benzaldehyde
Description
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde is an aromatic aldehyde derivative featuring a triazenyl (N–N=N) substituent at the ortho position of the benzaldehyde core. The (1E)-configuration of the triazenyl group ensures a planar geometry, which enhances conjugation with the aromatic ring and influences its electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
CAS No. |
91037-98-8 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(aminodiazenyl)benzaldehyde |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H,(H2,8,9) |
InChI Key |
APZZMABBWTWSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, 2-(1-triazenyl)- typically involves the introduction of a triazenyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with diazonium salts under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of benzaldehyde, 2-(1-triazenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-(1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, benzaldehyde, 2-(1-triazenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industry, benzaldehyde, 2-(1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which benzaldehyde, 2-(1-triazenyl)- exerts its effects involves the interaction of the triazenyl group with various molecular targets. For example, in antifungal applications, the compound disrupts cellular antioxidation systems, leading to oxidative stress and cell death. This involves targeting enzymes such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Analytical Methods
Both compounds require advanced crystallographic techniques for structural validation. SHELX programs are widely used for small-molecule refinement , while ORTEP-3 aids in visualizing molecular geometry . For 6a , mass spectrometry (MS m/z 1733) and elemental analysis (C: 72.85%, H: 6.63%) were critical for confirming purity , suggesting similar methodologies apply to 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde.
Research Findings and Limitations
Current evidence highlights methodological parallels (e.g., SHELX/ORTEP-3 for structural analysis ) but lacks direct data on this compound’s physical properties or reactivity. Comparative studies with triazenyl analogs (e.g., stability under thermal/photo conditions) remain unexplored in the provided sources.
Biological Activity
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a triazene functional group, has been studied for its antifungal and antibacterial properties, as well as its role as a precursor in the synthesis of various pharmaceuticals.
Antifungal Properties
Research indicates that this compound exhibits notable antifungal activity. The mechanism of action involves disrupting cellular antioxidation systems, leading to oxidative stress and subsequent cell death in fungal pathogens. Specifically, the compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.
Antibacterial Properties
In addition to its antifungal effects, this compound has demonstrated antibacterial properties. It inhibits bacterial growth by interfering with protein synthesis, similar to the action of other known antibiotics. The triazene moiety is believed to play a critical role in binding to bacterial ribosomes, thus preventing the formation of functional proteins necessary for bacterial survival.
Study 1: Antifungal Efficacy
A study conducted on various fungal strains revealed that this compound significantly reduced fungal viability at concentrations as low as 50 µg/mL. The compound was particularly effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to those of established antifungal agents.
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited a broad spectrum of activity, with MIC values ranging from 20 to 100 µg/mL. Notably, it was most effective against Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 50 | Antifungal |
| Aspergillus niger | 50 | Antifungal |
| Staphylococcus aureus | 20 | Antibacterial |
| Escherichia coli | 100 | Antibacterial |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The triazene group is known to form reactive intermediates that can modify nucleophilic sites on proteins and nucleic acids, leading to disruption of essential cellular functions.
Enzymatic Interference
The compound's interference with enzymatic processes is critical in both antifungal and antibacterial activities. For example, in fungi, it disrupts the activity of key antioxidant enzymes, while in bacteria, it inhibits protein synthesis by binding to ribosomal RNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
